3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one
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Overview
Description
3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is a complex organic compound with a unique structure that combines an indene core with a phenethylamine side chain
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with dopamine receptors in the brain . The methoxy groups at the 3- and 4-positions could potentially influence the compound’s interaction with these receptors .
Biochemical Pathways
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to interact with the dopaminergic system , which plays a crucial role in reward, motivation, memory, and motor control among other functions.
Result of Action
If it does interact with dopamine receptors as suggested by its structural similarity to 3,4-dimethoxyphenethylamine , it could potentially influence neuronal signaling and have effects on behavior and cognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with an appropriate indene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated compounds.
Scientific Research Applications
3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a drug candidate.
Industry: This compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Mescaline: Another phenethylamine derivative with psychoactive properties.
Bevantolol: A compound used in the synthesis of certain pharmaceuticals.
Uniqueness
3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core with a phenethylamine side chain, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-28-21-13-12-17(16-22(21)29-2)14-15-26-24-19-10-6-7-11-20(19)25(27)23(24)18-8-4-3-5-9-18/h3-13,16,26H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPNDBYHVWVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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